molecular formula C11H11IN2OS B501227 N-allyl-N'-(2-iodobenzoyl)thiourea

N-allyl-N'-(2-iodobenzoyl)thiourea

Cat. No.: B501227
M. Wt: 346.19g/mol
InChI Key: RFVAGFAOEAODAD-UHFFFAOYSA-N
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Description

N-Allyl-N'-(2-iodobenzoyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen and a 2-iodobenzoyl moiety to the other. Thioureas are renowned for their versatility in coordination chemistry, catalysis, and sensing due to the thiocarbonyl group’s electron-rich sulfur atom, which facilitates metal binding and hydrogen bonding .

Properties

Molecular Formula

C11H11IN2OS

Molecular Weight

346.19g/mol

IUPAC Name

2-iodo-N-(prop-2-enylcarbamothioyl)benzamide

InChI

InChI=1S/C11H11IN2OS/c1-2-7-13-11(16)14-10(15)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H2,13,14,15,16)

InChI Key

RFVAGFAOEAODAD-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NC(=O)C1=CC=CC=C1I

Canonical SMILES

C=CCNC(=S)NC(=O)C1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Catalytic Activity

Thiourea derivatives with electron-withdrawing groups (EWGs) exhibit enhanced catalytic performance. For instance:

  • Sulfonaryl thiourea 10 (28% conversion) outperformed aryl ester thiourea 8 (minimal activity) in a model reaction, attributed to the sulfonate group’s strong EWG effect .
  • N-Allyl-N'-(2-iodobenzoyl)thiourea’s iodobenzoyl group, also an EWG, is expected to similarly boost catalytic activity.
Table 1: Catalytic Performance of Thiourea Derivatives
Compound Substituent Conversion (%) Reference
Sulfonaryl thiourea 10 Sulfonate 28
Reference compound 11 Unspecified 27
N-Allyl-N'-(2-iodobenzoyl) 2-Iodobenzoyl Data pending

Structural and Electronic Modifications

Allyl vs. Benzyl Groups
  • N-Benzyl-N'-(2-iodobenzoyl)thiourea (MW: 396.25) has a bulkier benzyl group compared to the allyl group in the target compound. The allyl group’s smaller size and flexibility may improve solubility and substrate accessibility in catalytic applications .
  • N-Allyl-N'-(4-chlorophenyl)thiourea (MW: 226.73) replaces iodobenzoyl with chlorophenyl, reducing molecular weight and polarizability. Chlorine’s weaker EWG effect likely diminishes metal-binding strength compared to iodine .
Table 2: Molecular Weight and Substituent Effects
Compound Molecular Weight Key Substituent Potential Application
This compound ~375.2* 2-Iodobenzoyl Catalysis, sensing
N-Benzyl-N'-(2-iodobenzoyl)thiourea 396.25 Benzyl, 2-iodobenzoyl Metal complexation
N-(2-Chloro-5-iodobenzoyl)-N'-(2-methoxy) 446.69 Cl, I, OMe Nonlinear optics (NLO)

*Estimated based on analogous structures.

Metal Ion Interaction and Sensing

  • N-Allyl-N'-(sodium-p-benzenesulfonate)thiourea effectively masks Ag⁺ and Hg²⁺ interference in Sr²⁺ detection, leveraging sulfonate’s chelating power .
  • The iodine atom in This compound may enhance selectivity for softer metals (e.g., Au³⁺) due to its polarizable nature, though experimental validation is needed .

Nonlinear Optical (NLO) Properties

Thiourea-based semiorganic complexes like bis(thiourea) barium nitrate (BTBN) exhibit high NLO activity due to metal-thiourea coordination . The iodine substituent in the target compound could amplify NLO effects by increasing molecular polarizability, similar to halogenated analogs like N-(2-chloro-5-iodobenzoyl)-N'-(2-methoxyphenyl)thiourea (MW: 446.69) .

Key Research Findings

  • Synthetic Flexibility : N-Allylthiourea derivatives are easily synthesized via nucleophilic substitution with benzoyl chlorides, enabling modular design (e.g., fluorobenzoyl or dichlorobenzoyl variants) .
  • Hydrogen Bonding : Intramolecular N–H···O bonds stabilize derivatives like N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea , a trait likely shared by the iodobenzoyl analog .
  • Thermal and Optical Stability : Thiourea complexes with halogens (e.g., iodine) may exhibit superior thermal stability, critical for materials science applications .

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